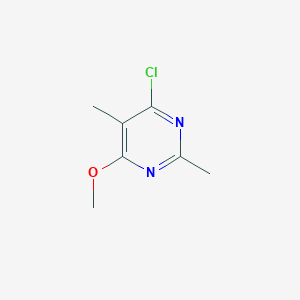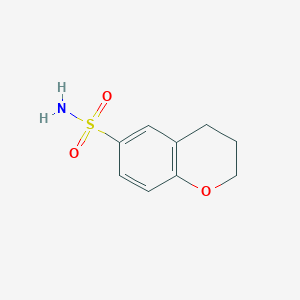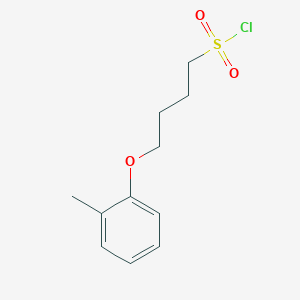![molecular formula C12H15F2N B1426949 [1-(2,4-Difluorophenyl)cyclopentyl]methanamine CAS No. 1341830-26-9](/img/structure/B1426949.png)
[1-(2,4-Difluorophenyl)cyclopentyl]methanamine
Übersicht
Beschreibung
[1-(2,4-Difluorophenyl)cyclopentyl]methanamine is a chemical compound characterized by its unique structure, which includes a cyclopentyl ring substituted with a difluorophenyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine typically involves the following steps:
Formation of Cyclopentylamine: Cyclopentanol is first converted to cyclopentylamine through a reduction reaction.
Introduction of the Difluorophenyl Group: The cyclopentylamine is then reacted with 2,4-difluorobenzonitrile in the presence of a suitable catalyst to introduce the difluorophenyl group.
Reduction of the Nitrile Group: The nitrile group is reduced to an amine group using hydrogenation techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Analyse Chemischer Reaktionen
Types of Reactions: [1-(2,4-Difluorophenyl)cyclopentyl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an amide or nitro compound.
Reduction: The compound can be reduced to form a cyclopentylamine derivative.
Substitution: The difluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Amides, nitro compounds.
Reduction: Cyclopentylamine derivatives.
Substitution: Substituted difluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of new biological probes and imaging agents. Medicine: Industry: It is utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which [1-(2,4-Difluorophenyl)cyclopentyl]methanamine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dichlorophenyl)cyclopentyl]methanamine
1-(2,4-Dibromophenyl)cyclopentyl]methanamine
1-(2,4-Dimethoxyphenyl)cyclopentyl]methanamine
Uniqueness: [1-(2,4-Difluorophenyl)cyclopentyl]methanamine stands out due to the presence of the difluorophenyl group, which imparts unique chemical and physical properties compared to its chloro, bromo, and methoxy analogs
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
[1-(2,4-difluorophenyl)cyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBFILQYZMBVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1426881.png)






